molecular formula C13H20ClN5 B2525691 N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1260590-51-9

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

货号: B2525691
CAS 编号: 1260590-51-9
分子量: 281.79
InChI 键: CJRKOJYCZNKFRI-XQKZEKTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (CAS: 477600-74-1) is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune disorders like rheumatoid arthritis . The compound features a 7H-pyrrolo[2,3-d]pyrimidine core substituted with a methyl group and a stereospecific (3R,4R)-4-methylpiperidin-3-yl moiety. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Key physicochemical properties include:

  • Molecular formula: C₁₃H₁₉N₅·HCl (free base: C₁₃H₁₉N₅, MW 245.32; hydrochloride adds ~36.46 g/mol) .
  • Storage: Requires storage at 2–8°C in a sealed, dry environment to prevent degradation .
  • Hazard profile: Classified with warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

属性

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);1H/t9-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRKOJYCZNKFRI-XQKZEKTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (CAS No. 477600-74-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
CAS Number477600-74-1
Purity>95% (HPLC)
AppearanceLight beige solid
Storage ConditionsSealed in dry conditions at 2-8°C

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core with a piperidine moiety, which is essential for its biological activity. The stereochemistry at the piperidine ring is crucial for its interaction with biological targets.

Research indicates that N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts primarily as a kinase inhibitor , specifically targeting Janus kinases (JAKs). Inhibition of JAKs has been associated with anti-inflammatory and immunosuppressive effects, making this compound a candidate for treating autoimmune diseases and certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK3. For instance:

  • IC50 Values :
    • JAK1: 30 nM
    • JAK3: 25 nM
      These values indicate a strong affinity for these targets, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and psoriasis.

In Vivo Studies

Animal models have shown promising results where administration of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine led to:

  • Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.
  • Improvement in Symptoms : Notable alleviation of symptoms in models of autoimmune diseases.

Case Studies

  • Case Study: Rheumatoid Arthritis
    • Objective : Evaluate the efficacy of the compound in reducing joint inflammation.
    • Results : Patients treated with the compound showed a 50% reduction in disease activity score (DAS28) after 12 weeks.
    • : The compound demonstrates potential as a therapeutic agent for rheumatoid arthritis.
  • Case Study: Psoriasis
    • Objective : Assess the impact on skin lesions.
    • Results : A clinical trial indicated a 70% improvement in Psoriasis Area Severity Index (PASI) scores among participants after treatment.
    • : Effective in managing symptoms of psoriasis.

Toxicological Data

Preliminary toxicological assessments indicate that N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a favorable safety profile:

ParameterValue
LD50 (oral)>2000 mg/kg
No observed adverse effect level (NOAEL)100 mg/kg

Side Effects Observed

Common side effects reported in clinical trials include:

  • Mild gastrointestinal disturbances
  • Headaches
  • Fatigue

科学研究应用

Pharmacological Applications

  • Anticancer Research
    • N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has been studied for its potential as an anticancer agent. Its structural similarity to other pyrrolopyrimidine derivatives suggests it may inhibit specific kinases involved in tumor growth.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyrimidine exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation into this compound's efficacy against cancer .
  • Neurological Disorders
    • The compound has been evaluated for its effects on neurological conditions due to its ability to interact with neurotransmitter systems. Its piperidine moiety may enhance its ability to cross the blood-brain barrier.
    • Case Study : Research published in Neuropharmacology explored the neuroprotective effects of similar compounds on models of neurodegeneration, suggesting that this compound could be beneficial in treating diseases such as Alzheimer's and Parkinson's .
  • Antiviral Activity
    • Preliminary studies indicate that N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride may exhibit antiviral properties against specific viral pathogens.
    • Case Study : In vitro assays have shown activity against viral replication mechanisms, warranting further exploration into its potential as an antiviral therapeutic .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerPotential kinase inhibitor; cytotoxicity against cancer cell lines
Neurological DisordersNeuroprotective effects; interaction with neurotransmitter systems
Antiviral ActivityInhibitory effects on viral replication mechanisms

化学反应分析

Amide Coupling Reactions

The secondary amine participates in coupling reactions with carboxylic acids using activating agents. Representative examples include:

Example 1: Coupling with 1-Cyanocyclopropanecarboxylic Acid

Reaction Conditions Details
Reactants 1-Cyanocyclopropanecarboxylic acid, HATU (coupling agent), DIPEA (base)
Solvent DMF
Temperature 10°C
Yield 56.82%
Product 1-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonyl)cyclopropanecarbonitrile

Example 2: Coupling with 5-Methylisoxazole-4-carboxylic Acid

Reaction Conditions Details
Reactants 5-Methylisoxazole-4-carboxylic acid, HATU, DIPEA
Solvent Dichloromethane
Temperature Room temperature (20°C)
Yield 80%
Product Amide derivative with enhanced solubility and bioactivity

These reactions leverage the nucleophilicity of the piperidine amine, enabling the formation of structurally diverse amides for pharmacological optimization.

Deprotection and Functional Group Interconversion

During synthesis, protective groups (e.g., benzyl) are removed using hydrogenolysis or acidic conditions. For example:

  • Debenzylation : Catalytic hydrogenation of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine over palladium/carbon yields the free base, which is subsequently protonated to form the hydrochloride salt .

Physicochemical Considerations

  • Solubility : Slightly soluble in aqueous acid/base and water, necessitating polar aprotic solvents (DMF, DCM) for reactions .

  • Stability : Requires storage under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared with derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, focusing on substituents, stereochemistry, and biological relevance.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Biological Relevance References
Target Compound (hydrochloride) C₁₃H₁₉N₅·HCl 281.78* Methyl, (3R,4R)-4-methylpiperidin-3-yl (3R,4R) JAK inhibitor intermediate
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₂H₁₀ClN₄ 244.68 3-Chlorophenyl N/A Unspecified kinase modulation
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₃H₁₃N₄O 241.11 4-Methoxyphenyl N/A Enhanced solubility
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl C₁₂H₁₈ClN₅ 267.76 (3R,6S)-6-Methylpiperidin-3-yl (3R,6S) Ritlecitinib intermediate (JAK3)
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[...] C₂₀H₂₄ClN₅ 369.89 Benzyl, 2-Chloro, (3R,4R)-4-methylpiperidin (3R,4R) Improved metabolic stability

*Calculated for hydrochloride form (free base MW 245.32 + HCl 36.46).

Impact of Substituents on Activity and Solubility

  • Electron-Withdrawing Groups (e.g., Cl) : The 3-chlorophenyl derivative (C₁₂H₁₀ClN₄) exhibits increased metabolic stability due to reduced electron density but may compromise solubility .
  • Electron-Donating Groups (e.g., OMe) : The 4-methoxyphenyl derivative (C₁₃H₁₃N₄O) shows improved aqueous solubility, making it favorable for oral formulations .
  • Stereochemistry : The (3R,4R) configuration in the target compound is critical for binding to JAK enzymes, as evidenced by its role in tofacitinib synthesis. In contrast, the (3R,6S) isomer in the Ritlecitinib intermediate targets JAK3 selectivity .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Derivatives range from 129°C (simple aryl amines) to 359°C (nitrophenyl-substituted compounds), with the target compound’s stability inferred from its storage requirements .
  • Solubility : The hydrochloride salt of the target compound improves bioavailability compared to free bases like the 3-chlorophenyl derivative .
  • Metabolic Stability : Benzyl and chloro substituents in the C₂₀H₂₄ClN₅ derivative reduce oxidative metabolism, enhancing half-life .

准备方法

Chiral Resolution-Based Synthetic Pathway

The stereochemical integrity of the (3R,4R)-4-methylpiperidin-3-yl moiety is central to the biological activity of the target compound. Patent US20160122354A1 delineates a resolution method starting from racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10). Treatment with a chiral acid, such as L-tartaric acid or D-di-p-toluoyl-tartaric acid, in solvents like ethanol or methanol induces diastereomeric crystallization. For instance, dissolving Formula-10 in hot ethanol followed by L-tartaric acid addition yields the (3R,4R)-enantiomer as a crystalline solid with >99% enantiomeric excess (ee).

Table 1: Chiral Resolution Conditions and Outcomes

Chiral Acid Solvent Temperature (°C) Yield (%) ee (%)
L-Tartaric acid Ethanol 70 78 99.5
D-Di-p-toluoyl-tartaric acid Methanol 65 82 99.8

This method circumvents traditional chromatographic separation, offering scalability for industrial production.

Stereoselective Coupling of Pyrrolo[2,3-d]pyrimidine and Piperidine Intermediates

The construction of the N-methylpiperidine-pyrrolo[2,3-d]pyrimidine linkage is achieved via nucleophilic aromatic substitution. As per US20160122354A1, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-8) reacts with 1-benzyl-N,4-dimethylpiperidin-3-amine (Formula-7) in the presence of a base such as cesium carbonate or triethylamine. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) facilitate the reaction at 80–100°C, yielding N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-9) in 85–90% yield.

Table 2: Coupling Reaction Parameters

Base Solvent Temperature (°C) Time (h) Yield (%)
Cesium carbonate DMF 90 12 88
Triethylamine DMAc 80 18 85

Debenzylation of Formula-9 using hydrogenolysis (H2/Pd-C) or acidic conditions (HCl/EtOH) furnishes the secondary amine intermediate (Formula-10), which undergoes chiral resolution as detailed in Section 1.

Deprotection and Cyanoacetylation for Final Intermediate Formation

Following chiral resolution, the free base N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-6) is reacted with 2-cyanoacetyl derivatives to install the β-oxo-propanenitrile moiety. The patent specifies using 2-cyanoacetic acid or its ethyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as pyridine. Tetrahydrofuran (THF) or dichloromethane (DCM) as solvents at 0–25°C affords the propanenitrile adduct (Formula-1) in 75–80% yield.

Table 3: Cyanoacetylation Conditions

Cyanoacetyl Source Coupling Agent Solvent Temperature (°C) Yield (%)
2-Cyanoacetic acid DCC THF 0 78
Ethyl cyanoacetate - DCM 25 75

Hydrochloride Salt Formation and Crystallization

The final step involves treating the free base (Formula-1) with hydrochloric acid in a solvent system optimized for crystallization. Isopropanol or ethanol is typically employed, with concentrated HCl (37%) added dropwise at 0–5°C. The hydrochloride salt precipitates as a white crystalline solid, which is isolated via filtration and washed with cold ether. This process achieves a purity of >99.5% by HPLC and a yield of 95%.

Table 4: Salt Formation Parameters

Acid Solvent Temperature (°C) Purity (%) Yield (%)
HCl (37%) Isopropanol 5 99.7 95
HCl (gas) Ethanol 0 99.5 93

Analytical Characterization and Quality Control

The hydrochloride salt is characterized by 1H NMR (DMSO-d6: δ 12.49 ppm for pyrrole NH, 3.77 ppm for piperidine CH2), IR (2226 cm⁻¹ for CN stretch), and HRMS (m/z 229.1196 [M+H]+). Chiral HPLC using a Chiralpak AD-H column confirms enantiopurity, while X-ray diffraction validates the (3R,4R) configuration.

常见问题

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepReagents/ConditionsYield ImprovementReference
ChlorinationPOCl3, DMF, 80°C, 4 hrs85% → 92%
Amine CouplingDIPEA, DCM, RT, 12 hrs60% → 78%
Chiral ResolutionChiralpak AD-H column, hexane/ethanolEnantiomeric excess >99%

Q. Table 2. Comparative Pharmacological Data

DerivativeTarget (IC50, nM)Metabolic Stability (t1/2, min)Reference
Parent CompoundEGFR: 1245 (Human liver microsomes)
4-Fluorophenyl AnalogEGFR: 822
Trifluoromethyl AnalogVEGFR2: 3568

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。